4-(4-Bromo-3-(methoxymethoxy)phenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
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Overview
Description
4-(4-Bromo-3-(methoxymethoxy)phenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a complex organic compound characterized by its unique structural features This compound contains a brominated phenyl ring, a methoxymethoxy group, and a pyrazole ring attached to a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-(methoxymethoxy)phenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. The process may include:
Bromination: Introduction of a bromine atom to the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methoxymethoxylation: Protection of the hydroxyl group by converting it to a methoxymethoxy group using methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine.
Pyrazole Formation: Cyclization reaction to form the pyrazole ring, often involving hydrazine derivatives and appropriate catalysts.
Tetrahydropyran Attachment: Introduction of the tetrahydropyran moiety through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-(methoxymethoxy)phenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of specific functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the brominated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(4-Bromo-3-(methoxymethoxy)phenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-(methoxymethoxy)phenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction processes.
DNA Intercalation: Inserting between DNA base pairs, potentially affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-3-hydroxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 4-(4-Bromo-3-methoxyphenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
- 4-(4-Bromo-3-(ethoxymethoxy)phenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Uniqueness
4-(4-Bromo-3-(methoxymethoxy)phenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxymethoxy group, in particular, may enhance its solubility and stability compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H19BrN2O3 |
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Molecular Weight |
367.24 g/mol |
IUPAC Name |
4-[4-bromo-3-(methoxymethoxy)phenyl]-1-(oxan-2-yl)pyrazole |
InChI |
InChI=1S/C16H19BrN2O3/c1-20-11-22-15-8-12(5-6-14(15)17)13-9-18-19(10-13)16-4-2-3-7-21-16/h5-6,8-10,16H,2-4,7,11H2,1H3 |
InChI Key |
VRVVKVGIUPJZAH-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1)C2=CN(N=C2)C3CCCCO3)Br |
Origin of Product |
United States |
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